molecular formula C7H17NSi B14302962 N-(Trimethylsilyl)butan-1-imine CAS No. 115524-72-6

N-(Trimethylsilyl)butan-1-imine

Cat. No.: B14302962
CAS No.: 115524-72-6
M. Wt: 143.30 g/mol
InChI Key: XSNQINFANQNRTF-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)butan-1-imine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-1-imine structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trimethylsilyl)butan-1-imine can be synthesized through the reaction of butan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Butan-1-imine+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{Butan-1-imine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Butan-1-imine+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)butan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Trimethylsilyl)butan-1-imine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

    Biology: The compound can be used in the derivatization of biological molecules for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Trimethylsilyl)butan-1-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. Molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Trimethylsilyl)ethan-1-imine
  • N-(Trimethylsilyl)propan-1-imine
  • N-(Trimethylsilyl)methan-1-imine

Uniqueness

N-(Trimethylsilyl)butan-1-imine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its longer carbon chain compared to N-(Trimethylsilyl)methan-1-imine or N-(Trimethylsilyl)ethan-1-imine can influence its physical and chemical properties, making it suitable for specific applications.

Properties

CAS No.

115524-72-6

Molecular Formula

C7H17NSi

Molecular Weight

143.30 g/mol

IUPAC Name

N-trimethylsilylbutan-1-imine

InChI

InChI=1S/C7H17NSi/c1-5-6-7-8-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

XSNQINFANQNRTF-UHFFFAOYSA-N

Canonical SMILES

CCCC=N[Si](C)(C)C

Origin of Product

United States

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